2-Propanol, 1-(ethylamino)-3-(4-(2-methoxyethyl)phenoxy)-, (R)-
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Overview
Description
1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol . This compound is characterized by its molecular formula C14H23NO3 and is recognized for its specific stereochemistry, denoted as ®- .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol typically involves the reaction of 1-ethylamino-2-propanol with 4-(2-methoxyethyl)phenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as or to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using or to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxypropanols.
Scientific Research Applications
1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a beta-blocker.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors . By binding to these receptors, the compound can modulate various physiological responses, including heart rate and blood pressure. The pathways involved include the inhibition of adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Similar Compounds
- 1-ethylamino-3-(4-(2-hydroxyethyl)phenoxy)propan-2-ol
- 1-ethylamino-3-(4-(2-ethoxyethyl)phenoxy)propan-2-ol
- 1-ethylamino-3-(4-(2-propoxyethyl)phenoxy)propan-2-ol
Uniqueness
1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is unique due to its specific methoxyethyl group , which imparts distinct physicochemical properties and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
CAS No. |
95586-78-0 |
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Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
(2R)-1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C14H23NO3/c1-3-15-10-13(16)11-18-14-6-4-12(5-7-14)8-9-17-2/h4-7,13,15-16H,3,8-11H2,1-2H3/t13-/m1/s1 |
InChI Key |
HYRRKPFGZHWUPQ-CYBMUJFWSA-N |
Isomeric SMILES |
CCNC[C@H](COC1=CC=C(C=C1)CCOC)O |
Canonical SMILES |
CCNCC(COC1=CC=C(C=C1)CCOC)O |
Origin of Product |
United States |
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